molecular formula C17H20ClN3O3S B2853318 (E)-2-(2-Chlorophenyl)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]ethenesulfonamide CAS No. 2111872-86-5

(E)-2-(2-Chlorophenyl)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]ethenesulfonamide

Cat. No. B2853318
CAS RN: 2111872-86-5
M. Wt: 381.88
InChI Key: LDJKOPWESWEDBH-UHFFFAOYSA-N
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Description

“(E)-2-(2-Chlorophenyl)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]ethenesulfonamide” is a cell-permeable GSK126 structural analog that acts as a potent, SAM-, but not substrate-, competitive inhibitor against Ezh1 and Ezh2 . It exhibits much reduced or little potency toward panels of 15 other methyltransferases, 50 kinases, as well as 43 GPCRs, transporters, and ion channels .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an empirical formula of C₃₃H₄₃N₇O₂ . It contains various functional groups and rings, including an imidazole ring and a chlorophenyl group .


Physical And Chemical Properties Analysis

The compound is a white powder with an empirical formula of C₃₃H₄₃N₇O₂ . More detailed physical and chemical properties are not available in the retrieved data.

Mechanism of Action

This compound acts as a potent, SAM-, but not substrate-, competitive inhibitor against Ezh1 and Ezh2 . It is known to reduce the cellular H3K27me3 level in certain cells .

Future Directions

The compound has shown potential in in vitro and in vivo studies, particularly due to its oral bioavailability in mice and enhanced Ezh1 potency . It could greatly complement the Ezh2-selective GSK126 in future research .

properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-21-12-19-11-16(21)17-10-14(6-8-24-17)20-25(22,23)9-7-13-4-2-3-5-15(13)18/h2-5,7,9,11-12,14,17,20H,6,8,10H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJKOPWESWEDBH-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CC(CCO2)NS(=O)(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C2CC(CCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-Chlorophenyl)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]ethenesulfonamide

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